molecular formula C19H14BrN3O B10999224 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No.: B10999224
M. Wt: 380.2 g/mol
InChI Key: URGWOYOWKDUWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound that features both indole and quinoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Bromination: The indole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS).

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through Skraup synthesis or other methods.

    Coupling Reaction: The brominated indole and quinoline derivatives are coupled using a suitable linker, such as acetamide, under appropriate conditions (e.g., using a base like potassium carbonate in a polar solvent).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the 4-position of the indole ring.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with indole and quinoline structures can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
  • 2-(4-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
  • 2-(4-methyl-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Uniqueness

The presence of the bromine atom at the 4-position of the indole ring may confer unique reactivity and biological activity compared to other halogenated or substituted analogs. This could affect its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C19H14BrN3O

Molecular Weight

380.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C19H14BrN3O/c20-15-5-1-8-18-13(15)9-11-23(18)12-19(24)22-17-7-2-6-16-14(17)4-3-10-21-16/h1-11H,12H2,(H,22,24)

InChI Key

URGWOYOWKDUWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.